3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a synthetic compound that belongs to the quinoxaline family, characterized by its unique trifluoromethyl and benzyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of glycogen phosphorylase, which is relevant in the context of diabetes and obesity treatment .
This compound can be classified as a heterocyclic organic compound, specifically a derivative of quinoxaline. Quinoxalines are known for their diverse pharmacological properties, including anticancer and antibacterial activities. The structure of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid suggests potential applications in drug development due to its complex molecular architecture and functional groups that may interact with biological targets .
The synthesis of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid typically involves multi-step processes starting from readily available precursors. One common method includes the reaction of 4-benzylphthalazin-1(2H)-one with ethyl acrylate in the presence of a base such as anhydrous potassium carbonate to form an ester intermediate. This ester can then undergo hydrazinolysis to yield the corresponding hydrazide, which can be further reacted with various amino acids or amines to produce the final product .
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired compound. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds .
The molecular formula for 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is C19H15F3N2O, with a molecular weight of approximately 376.335 g/mol . The structure features:
The compound's three-dimensional conformation can significantly affect its interaction with biological targets, making structural studies essential for understanding its mechanism of action.
3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid can participate in various chemical reactions typical of carboxylic acids and quinoxaline derivatives. Notably:
These reactions allow for the modification of the compound's structure to optimize its pharmacological properties.
The mechanism through which 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid exerts its biological effects primarily involves inhibition of glycogen phosphorylase. This enzyme plays a crucial role in glycogen metabolism; inhibiting it can lead to reduced glucose production from glycogen stores, thereby lowering blood sugar levels. This action is particularly beneficial in managing conditions like diabetes .
Research indicates that compounds similar to this one may also interact with other metabolic pathways, potentially affecting lipid metabolism and energy utilization within cells.
The physical properties of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid include:
Chemical properties include:
Characterization techniques such as NMR spectroscopy reveal specific peaks corresponding to different protons in the molecule, aiding in confirming the compound's identity .
The primary application of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-y)-propionic acid lies in medicinal chemistry as a potential therapeutic agent for managing diabetes and obesity through its role as a glycogen phosphorylase inhibitor . Additionally, due to its structural features, it may be explored for further applications in cancer therapy or other metabolic disorders.
The synthesis of 3-(4-benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid relies on sequential functionalization of the quinoxaline core. The primary route involves condensation reactions between substituted o-phenylenediamines and α-keto acid derivatives. Specifically, 4-benzyl-3-oxo-3,4-dihydroquinoxaline scaffolds are prepared via cyclocondensation of N-benzyl-3-trifluoromethylbenzene-1,2-diamine with α-ketoglutaric acid derivatives. This forms the crucial 3-oxo-3,4-dihydroquinoxaline (dihydroquinoxalin-2-one) core bearing the 7-trifluoromethyl substituent [1] [10].
The propionic acid side chain is introduced through two principal strategies:
A critical modification involves regioselective electrophilic trifluoromethylation at the C7 position. This is achieved either:
Table 1: Key Synthetic Intermediates for Target Compound Synthesis
Precursor Scaffold | Function | Final Modification Step |
---|---|---|
Methyl 4-aminobenzoate derivatives | Provides carboxylic acid handle | Ester hydrolysis |
4-(Trifluoromethyl)benzene-1,2-diamines | Introduces C7-CF₃ group | Cyclocondensation with α-keto acids |
Ethyl acrylate derivatives | Source of propionic acid chain | Conjugate addition/alkylation |
N-Benzyl protected diamines | Incorporates 4-benzyl group | Reductive amination before cyclization |
Cyclocondensation catalysts significantly impact the efficiency of quinoxaline ring formation. Silver(I) oxide (0.5 equivalents) remains the benchmark oxidant for promoting the oxidative coupling of phenylpropanoid precursors to form dihydrobenzofuran neolignans – a reaction analogous to quinoxaline cyclization. This system achieves conversions >70% within 4 hours in benzene/acetone mixtures [5]. Recent advances employ photoredox catalysis for radical-mediated C-C bond formation. Ru(bpy)₃Cl₂ (1 mol%) under blue LED irradiation facilitates radical additions to the quinoxalinone core, enabling efficient introduction of the propionic acid side chain via trifluoromethyl ketone intermediates [7].
Acid catalysts are essential for dehydrative cyclization:
Table 2: Catalytic Systems for Quinoxaline Synthesis
Catalyst | Reaction Type | Key Advantage | Limitation |
---|---|---|---|
Ag₂O (0.5 equiv) | Oxidative coupling | High conversion (73-83%) | Requires stoichiometric loading |
Ru(bpy)₃Cl₂ (1 mol%) | Photoredox radical addition | Mild conditions, functional group tolerance | Low diastereoselectivity |
[BPSA-DBU][HSO₄] (IL) | Cyclocondensation | Recyclable, high acidity | Requires purification steps |
Fe₃O₄@SiO₂ nanoparticles | Heterogeneous cyclization | Magnetic separation, solvent stability | Moderate yields for bulky groups |
Solvent polarity dramatically impacts cyclocondensation efficiency. Acetonitrile outperforms traditional solvents (benzene, DCM) in silver-promoted oxidative couplings, providing optimal balance between conversion (73-83%) and selectivity while offering greener credentials [5] [6]. For radical additions, aprotic polar solvents (DMF, CH₃CN) are essential to stabilize open-shell intermediates, achieving yields up to 73% compared to <5% in CH₂Cl₂ or THF [7].
Critical reaction parameters:
Additive screening reveals that Brønsted acids ((PhO)₂PO₂H) can accelerate ring closure but reduce yields in radical additions (26% vs 73% without additive) due to competitive protonation of radical anions [7].
The 3,4-dihydroquinoxalin-2-one core possesses two stereogenic centers (C3 and C4), making diastereoselective synthesis a significant challenge. Current methodologies predominantly yield racemic mixtures of trans-diastereomers. Photocatalytic radical additions to quinoxalinones consistently show negligible diastereocontrol (dr ≈ 1:1), regardless of protecting groups or solvent systems [7].
Potential strategies for stereochemical manipulation include:
The C3-C4 bond rotation barrier in 3,4-dihydroquinoxalin-2-ones is sufficiently low (ΔG‡ ≈ 15-18 kcal/mol) to permit epimerization under basic conditions, complicating stereopure synthesis. This underscores the need for dynamic kinetic resolution approaches or asymmetric hydrogenation catalysts [1].
CAS No.: 31373-65-6
CAS No.: 23103-35-7
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9